{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine
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Overview
Description
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine is a complex organic compound that features a pyrazole ring and a fluorinated thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through a cyclization reaction involving hydrazine and a 1,3-diketone. The fluorinated thiophene moiety is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a fluorinating agent under controlled conditions. The final step involves coupling the pyrazole and thiophene moieties using a suitable linker, such as a methylamine group, under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the fluorinated thiophene moiety, potentially leading to the removal of the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce de-fluorinated compounds.
Scientific Research Applications
Chemistry
In chemistry, {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, and research is ongoing to determine its efficacy and safety in clinical settings.
Industry
In industrial applications, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring may interact with enzymes or receptors, modulating their activity. The fluorinated thiophene moiety could enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(5-chlorothiophen-2-yl)methyl]amine
- {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(5-bromothiophen-2-yl)methyl]amine
- {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(5-iodothiophen-2-yl)methyl]amine
Uniqueness
What sets {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine apart from similar compounds is the presence of the fluorine atom in the thiophene ring. Fluorine atoms can significantly alter the electronic properties of a molecule, enhancing its reactivity and stability. This makes the compound particularly valuable in applications where these properties are crucial, such as in pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C13H18FN3S |
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Molecular Weight |
267.37 g/mol |
IUPAC Name |
1-(2-butan-2-ylpyrazol-3-yl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine |
InChI |
InChI=1S/C13H18FN3S/c1-3-10(2)17-11(6-7-16-17)8-15-9-12-4-5-13(14)18-12/h4-7,10,15H,3,8-9H2,1-2H3 |
InChI Key |
VOOARVAXFOCZMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CNCC2=CC=C(S2)F |
Origin of Product |
United States |
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